molecular formula C8H13NO6 B561661 2-Acetamido-2-deoxy-D-galactono-1,4-lactone CAS No. 28876-38-2

2-Acetamido-2-deoxy-D-galactono-1,4-lactone

Cat. No.: B561661
CAS No.: 28876-38-2
M. Wt: 219.193
InChI Key: JYOPKUOOYNIILV-GBNDHIKLSA-N
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Biochemical Analysis

Biochemical Properties

2-Acetamido-2-deoxy-D-galactono-1,4-lactone plays a significant role in biochemical reactions by inhibiting the enzyme N-acetylglucosaminidase . This enzyme is crucial for the hydrolysis of N-acetylglucosamine residues in glycoproteins and glycolipids. By inhibiting N-acetylglucosaminidase, this compound can affect the degradation of glycosaminoglycans, which are essential components of the extracellular matrix and play a role in cell signaling.

Cellular Effects

This compound influences various cellular processes by modulating the activity of N-acetylglucosaminidase . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of N-acetylglucosaminidase can lead to the accumulation of glycosaminoglycans, affecting cell signaling and potentially altering cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of N-acetylglucosaminidase, thereby inhibiting its enzymatic activity . This inhibition prevents the hydrolysis of N-acetylglucosamine residues, leading to the accumulation of glycosaminoglycans. Additionally, this compound may interact with other biomolecules, influencing gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of N-acetylglucosaminidase, resulting in long-term alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits N-acetylglucosaminidase without causing significant adverse effects . At higher doses, there may be toxic or adverse effects, including potential disruptions in cellular metabolism and function. It is essential to determine the optimal dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in metabolic pathways related to the synthesis and degradation of glycosaminoglycans. By inhibiting N-acetylglucosaminidase, this compound affects the metabolic flux of glycosaminoglycans, leading to changes in metabolite levels and potentially influencing other metabolic pathways .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the localization and accumulation of the compound, affecting its overall activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles, where it exerts its inhibitory effects on N-acetylglucosaminidase and other biomolecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-deoxy-D-galactono-1,4-lactone typically involves the acetylation of 2-amino-2-deoxy-D-galactose followed by lactonization. The reaction conditions often include the use of acetic anhydride and a suitable base such as pyridine . The reaction is carried out under controlled temperature conditions to ensure the formation of the desired lactone.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-deoxy-D-galactono-1,4-lactone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled pH and temperature conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions include:

Properties

IUPAC Name

N-[(3R,4R,5R)-5-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-2-oxooxolan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO6/c1-3(11)9-5-6(13)7(4(12)2-10)15-8(5)14/h4-7,10,12-13H,2H2,1H3,(H,9,11)/t4-,5-,6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOPKUOOYNIILV-GBNDHIKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(OC1=O)C(CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H](OC1=O)[C@@H](CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of synthesizing 2-acetamido-2,3-dideoxy-D-threo-hex-2-enono-1,4-lactone from 2-acetamido-2-deoxy-D-galactono-1,4-lactone?

A1: The research aimed to investigate the inhibitory activities of various unsaturated sugar lactones on the enzyme 2-acetamido-2-deoxy-beta-D-glucosidase. Treating this compound with dicyclohexylamine in ethanol produced 2-acetamido-2,3-dideoxy-D-threo-hex-2-enono-1,4-lactone []. This specific unsaturated derivative, along with its isomers, was then tested for its ability to inhibit the target enzyme. This approach helps researchers understand the structure-activity relationship, revealing how specific structural modifications in sugar lactones influence their interaction with the enzyme and their potential as inhibitors.

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